molecular formula C22H25BrN4O2S B2739961 N-((5-((4-bromobenzyl)thio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476449-28-2

N-((5-((4-bromobenzyl)thio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2739961
CAS No.: 476449-28-2
M. Wt: 489.43
InChI Key: UAADGAPKNKTOKK-UHFFFAOYSA-N
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Description

N-((5-((4-Bromobenzyl)thio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a triazole-based compound featuring a 4-bromobenzylthio moiety, a butyl chain at the N4 position of the triazole ring, and a 4-methoxybenzamide substituent. The 4-bromobenzylthio group is notable for its electron-withdrawing and hydrophobic properties, which may enhance binding to biological targets, while the butyl chain and methoxybenzamide group could influence solubility and metabolic stability .

Properties

IUPAC Name

N-[[5-[(4-bromophenyl)methylsulfanyl]-4-butyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN4O2S/c1-3-4-13-27-20(14-24-21(28)17-7-11-19(29-2)12-8-17)25-26-22(27)30-15-16-5-9-18(23)10-6-16/h5-12H,3-4,13-15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAADGAPKNKTOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=C1SCC2=CC=C(C=C2)Br)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((4-bromobenzyl)thio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (CAS No. 476449-28-2) is a compound of significant interest due to its diverse biological activities. This article explores its structure, synthesis, and various biological effects based on recent studies.

Chemical Structure and Properties

The compound's molecular formula is C22H25BrN4O2SC_{22}H_{25}BrN_{4}O_{2}S with a molecular weight of approximately 489.43 g/mol. The structural features include:

  • Triazole ring : Known for its role in various biological activities.
  • Thioether group : Imparts unique reactivity and interaction capabilities.
  • Methoxybenzamide moiety : Enhances solubility and bioavailability.

Synthesis

The synthesis of this compound involves multi-step reactions starting from isonicotinyl hydrazine and isothiocyanatobenzene, followed by specific functional group modifications to yield the final product. The overall yield of the synthesis process has been reported to be around 86% with a melting point of 173–174 °C .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in:

  • Breast Cancer : Demonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 cell lines.
  • Lung Cancer : Exhibited inhibitory effects on A549 cells.

In vitro assays indicated that the compound induces apoptosis through mitochondrial pathways and modulates key signaling pathways involved in cancer progression.

Antifungal Activity

The compound has also been assessed for antifungal properties, particularly against strains such as Candida albicans and Aspergillus niger. The triazole structure is known for its antifungal activity, which is enhanced by the presence of the thioether linkage. Inhibition zones were measured using agar diffusion methods, showing effective antifungal activity comparable to standard antifungal agents .

Herbicidal Activity

Additionally, this compound has been evaluated for herbicidal properties. It displayed effective weed control in preliminary field trials, indicating potential applications in agricultural settings .

Case Studies and Research Findings

Study FocusCell Lines/OrganismsKey Findings
Anticancer ActivityMCF-7, MDA-MB-231Induces apoptosis; inhibits cell growth significantly
Antifungal ActivityCandida albicans, Aspergillus nigerEffective inhibition; comparable to conventional antifungals
Herbicidal ActivityVarious weed speciesDemonstrated effective control in field trials

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core 1,2,4-triazole structure is shared with several derivatives in the evidence, but key differences in substituents modulate its properties:

Compound R1 (Triazole N4) R2 (Triazole C5) Key Functional Groups Reported Activity/Properties Reference
Target Compound Butyl (4-Bromobenzyl)thio 4-Methoxybenzamide Inferred antifungal/antimicrobial
4-(5-((4-Bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine Phenyl (4-Bromobenzyl)thio Pyridine Moderate antifungal activity
4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m) Phenyl Butylthio Pyridine High yield (86%), melting point 147°C
4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(4-trifluoromethylphenyl)... 4-Methylphenyl Benzylthio, sulfamoyl Trifluoromethylphenyl, triazine Antimicrobial (synthesis-focused)
2-((5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophen... Methyl 3-Bromophenylthio Nitrophenyl propanamide Nonlinear optical (NLO) properties

Key Observations:

  • Substituent Impact on Activity : The phenyl group at N4 in ’s compound may reduce metabolic stability compared to the butyl group in the target compound, which could enhance lipophilicity and membrane permeability .
  • Methoxy groups often improve bioavailability through enhanced solubility .
  • Synthetic Efficiency : Compounds with butyl or benzylthio substituents (e.g., 5m in ) show high yields (>80%), suggesting the target compound’s synthesis could be similarly efficient .

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